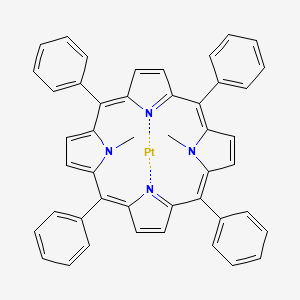

(meso-Tetraphenylporphinato)platinum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Meso-Tetraphenylporphyrin-Platin(II) ist ein synthetischer Platin(II)-Porphyrinkomplex. Porphyrine sind eine Gruppe organischer Verbindungen, die für ihre Rolle in biologischen Systemen wie Hämoglobin und Chlorophyll bekannt sind. Der Platin(II)-Komplex von Meso-Tetraphenylporphyrin ist aufgrund seiner einzigartigen photophysikalischen und photochemischen Eigenschaften von besonderem Interesse, was ihn zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen Bereichen macht .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Meso-Tetraphenylporphyrin-Platin(II) beinhaltet typischerweise die Reaktion von Meso-Tetraphenylporphyrin mit einem Platin(II)-Salz. Eine gängige Methode ist die Adler-Longo-Synthese, bei der Pyrrol mit Benzaldehyd in Gegenwart eines sauren Katalysators zur Bildung von Meso-Tetraphenylporphyrin kondensiert wird. Dieses Porphyrin wird dann mit Platin(II)-chlorid in einem geeigneten Lösungsmittel wie Chloroform oder Dichlormethan metalliert .

Industrielle Produktionsmethoden

Die industrielle Produktion von Meso-Tetraphenylporphyrin-Platin(II) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und Reinigungssystemen hilft bei der Skalierung der Produktion und gleichzeitig bei der Aufrechterhaltung von Konsistenz und Qualität .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of meso-tetraphenylporphyrin-platinum(II) typically involves the reaction of meso-tetraphenylporphyrin with a platinum(II) salt. One common method is the Adler-Longo synthesis, which involves the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst to form meso-tetraphenylporphyrin. This porphyrin is then metallated with platinum(II) chloride in a suitable solvent such as chloroform or dichloromethane .

Industrial Production Methods

Industrial production of meso-tetraphenylporphyrin-platinum(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality .

Analyse Chemischer Reaktionen

Reaktionstypen

Meso-Tetraphenylporphyrin-Platin(II) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Platin(IV)-Komplexe zu bilden.

Reduktion: Sie kann von Platin(IV)-Zuständen zurück zu Platin(II) reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Hydrazin werden verwendet.

Substitution: Ligandenaustauschreaktionen verwenden häufig Lösungsmittel wie Dichlormethan oder Acetonitril unter milden Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Platin(IV)-Porphyrinkomplexe ergeben, während Substitutionsreaktionen verschiedene Platin(II)-Porphyrin-Derivate mit verschiedenen Liganden erzeugen können .

Wissenschaftliche Forschungsanwendungen

Meso-Tetraphenylporphyrin-Platin(II) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Katalysator in verschiedenen organischen Reaktionen verwendet, da es Elektronentransferprozesse erleichtern kann.

Biologie: Wird in der photodynamischen Therapie zur Krebsbehandlung eingesetzt, wobei es bei Lichtaktivierung reaktive Sauerstoffspezies erzeugt, um Krebszellen abzutöten.

Medizin: Wird aufgrund seiner starken Absorptions- und Emissionseigenschaften auf sein Potenzial in der Bildgebung und Diagnostik untersucht.

Industrie: Wird bei der Entwicklung von Sensoren und optoelektronischen Geräten eingesetzt und profitiert von seinen stabilen Redoxpotentialen und photophysikalischen Eigenschaften

5. Wirkmechanismus

Der Wirkmechanismus von Meso-Tetraphenylporphyrin-Platin(II) beruht auf seiner Fähigkeit, Licht zu absorbieren und einen intersystem crossing in einen Triplett-Zustand zu durchlaufen. Dieser angeregte Zustand kann dann Energie auf molekularen Sauerstoff übertragen und so reaktive Sauerstoffspezies wie Singulett-Sauerstoff erzeugen. Diese reaktiven Spezies können Zellkomponenten schädigen, was die Verbindung in der photodynamischen Therapie wirksam macht .

Wirkmechanismus

The mechanism of action of meso-tetraphenylporphyrin-platinum(II) involves its ability to absorb light and undergo intersystem crossing to a triplet state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can cause damage to cellular components, making the compound effective in photodynamic therapy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Meso-Tetraphenylporphyrin-Zink(II)

- Meso-Tetraphenylporphyrin-Kupfer(II)

- Meso-Tetraphenylporphyrin-Nickel(II)

Einzigartigkeit

Meso-Tetraphenylporphyrin-Platin(II) ist aufgrund des Schweratom-Effekts von Platin einzigartig, der den intersystem crossing verstärkt und die Effizienz der Singulett-Sauerstoff-Erzeugung erhöht. Dies macht es effektiver in Anwendungen wie der photodynamischen Therapie im Vergleich zu seinen Zink-, Kupfer- und Nickel-Gegenstücken .

Eigenschaften

Molekularformel |

C46H34N4Pt |

|---|---|

Molekulargewicht |

837.9 g/mol |

IUPAC-Name |

21,23-dimethyl-5,10,15,20-tetraphenylporphyrin;platinum |

InChI |

InChI=1S/C46H34N4.Pt/c1-49-39-27-28-40(49)44(32-17-9-4-10-18-32)36-24-26-38(48-36)46(34-21-13-6-14-22-34)42-30-29-41(50(42)2)45(33-19-11-5-12-20-33)37-25-23-35(47-37)43(39)31-15-7-3-8-16-31;/h3-30H,1-2H3; |

InChI-Schlüssel |

DGNUAGKMMKGGCW-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C3=NC(=C(C4=CC=C(N4C)C(=C5C=CC(=N5)C(=C1C=C2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C=C3)C9=CC=CC=C9.[Pt] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)